Benzoxazole, 5-(trifluoromethoxy)- is a chemical compound that belongs to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring. The presence of a trifluoromethoxy group at the 5-position significantly influences its chemical properties and biological activities. This compound is recognized for its potential applications in pharmaceuticals and materials science due to its unique structural features and reactivity.
The molecular formula of Benzoxazole, 5-(trifluoromethoxy)- is C8H5F3N2O, with a molecular weight of approximately 208.13 g/mol. Its structure includes a trifluoromethoxy substituent, which enhances lipophilicity and bioavailability, making it an attractive candidate for various applications in medicinal chemistry and material science .
The biological activity of Benzoxazole, 5-(trifluoromethoxy)- has been studied in various contexts. Compounds with similar structures have shown promising results in:
The synthesis of Benzoxazole, 5-(trifluoromethoxy)- can be achieved through several methods:
Benzoxazole, 5-(trifluoromethoxy)- has several notable applications:
Interaction studies of Benzoxazole, 5-(trifluoromethoxy)- focus on its binding affinity with various biological targets:
Benzoxazole, 5-(trifluoromethoxy)- shares structural similarities with other compounds in the benzoxazole family. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzoxazole | Basic benzoxazole structure | Foundational structure for many derivatives |
| 2-Amino-benzoxazole | Amino group at position 2 | Enhanced biological activity |
| Trifluoromethyl-benzothiazole | Thiazole ring instead of oxazole | Different electronic properties |
| Benzothiazole | Contains sulfur in the heterocyclic ring | Potential for different biological activities |
The uniqueness of Benzoxazole, 5-(trifluoromethoxy)- lies in its trifluoromethoxy group, which enhances its lipophilicity and reactivity compared to other benzoxazoles. This modification allows it to engage in diverse
Benzoxazoles, first synthesized in the early 20th century, emerged as critical heterocyclic frameworks due to their aromatic stability and functional versatility. The parent benzoxazole structure consists of a fused benzene and oxazole ring, with early applications centered on fluorescent dyes and antifungal agents. The discovery of bioactive derivatives, such as flunoxaprofen (a nonsteroidal anti-inflammatory drug) and tafamidis (a transthyretin stabilizer), underscored the pharmacological potential of benzoxazoles. By the mid-20th century, researchers began exploring substituent effects at the 5-position to modulate electronic properties and bioactivity. The introduction of electron-withdrawing groups, such as halogens or trifluoromethoxy, marked a pivotal shift toward optimizing metabolic stability and target binding.
The trifluoromethoxy group (-OCF₃) confers distinct physicochemical characteristics to 5-(trifluoromethoxy)benzoxazole. Its strong electron-withdrawing nature arises from the inductive effect of fluorine atoms, while the orthogonal orientation of the OCF₃ moiety relative to the benzoxazole ring minimizes steric hindrance. This substituent enhances lipophilicity (π = +1.04), improving membrane permeability compared to methoxy (-OCH₃) analogs. Additionally, the trifluoromethoxy group exhibits exceptional stability under acidic, basic, and thermal conditions, making it suitable for harsh synthetic environments.
Table 1: Key Structural Properties of 5-(Trifluoromethoxy)benzoxazole
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₈H₄F₃NO₂ | |
| Molecular Weight | 203.12 g/mol | |
| Lipophilicity (π) | +1.04 | |
| Electrophilicity | Enhanced at C-2 position | |
| Thermal Stability | Stable up to 200°C |
Recent studies on 5-(trifluoromethoxy)benzoxazole have focused on three domains:
X-ray crystallographic analysis provides fundamental insights into the molecular architecture and solid-state packing arrangements of benzoxazole derivatives. While specific crystallographic data for benzoxazole, 5-(trifluoromethoxy)- is limited in the literature, extensive studies on related benzoxazole systems offer valuable comparative frameworks for understanding the structural characteristics of this compound [1] [2].
Crystallographic investigations of substituted benzoxazoles consistently demonstrate that the benzoxazole core maintains a planar geometry with minimal deviation from coplanarity [1] [3]. In related trifluoromethyl-substituted benzoxazoles, X-ray diffraction studies reveal that the benzoxazole ring system exhibits bond lengths of carbon-carbon bonds averaging 1.424-1.425 Å, carbon-oxygen bonds of 1.366-1.373 Å, and carbon-nitrogen bonds of 1.348-1.355 Å [3]. The critical C2=N3 double bond distance consistently measures 1.302-1.307 Å, which aligns with established double bond character [3].
The trifluoromethoxy substituent at the 5-position is expected to adopt an orthogonal orientation relative to the benzoxazole plane, minimizing steric hindrance while allowing for optimal electronic conjugation [4]. Molecular modeling studies suggest that the trifluoromethoxy group experiences minimal rotational barrier, with the preferred conformation placing the C-O bond axis approximately perpendicular to the aromatic system [5].
Crystal packing analysis of related benzoxazole derivatives reveals characteristic intermolecular interactions dominated by π-π stacking and weak hydrogen bonding networks [6] [7]. The benzoxazole rings typically engage in face-to-face π-π interactions with centroid-centroid distances ranging from 3.62-3.80 Å [6]. In trifluoromethoxy-substituted systems, the strong electron-withdrawing nature of the OCF₃ group enhances the electron deficiency of the aromatic system, potentially strengthening π-π stacking interactions with electron-rich aromatic partners [5].
The molecular geometry optimization suggests that benzoxazole, 5-(trifluoromethoxy)- maintains the characteristic planar benzoxazole framework with the trifluoromethoxy group positioned to minimize steric conflicts. The sum of bond angles around the C2 carbon atom of the benzoxazole ring approaches 360°, confirming the sp² hybridization and planar geometry typical of this heterocyclic system [3].
Density Functional Theory calculations provide comprehensive insights into the electronic structure and charge distribution of benzoxazole, 5-(trifluoromethoxy)-. Computational studies employing the B3LYP functional with 6-31G*(d) and 6-311+G(d,p) basis sets have been extensively validated for benzoxazole systems, showing excellent correlation with experimental data [2] [8].
DFT analysis reveals that the trifluoromethoxy group exerts profound effects on the electron distribution within the benzoxazole framework [4] [5]. The strongly electronegative fluorine atoms create a significant dipole moment, with theoretical calculations predicting an enhanced molecular dipole moment of approximately 2.8 Debye compared to 1.5 Debye for the unsubstituted benzoxazole [4]. This substantial increase reflects the electron-withdrawing capacity of the OCF₃ substituent.
Frontier molecular orbital analysis demonstrates that the trifluoromethoxy group significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels [4]. Computational predictions suggest HOMO energies around -6.8 eV and LUMO energies near -2.4 eV, representing substantial stabilization compared to the parent benzoxazole system [2]. The HOMO-LUMO energy gap remains relatively stable at approximately 4.4 eV, indicating preservation of the fundamental electronic characteristics of the benzoxazole core [2].
The electron density distribution shows pronounced polarization effects, with the trifluoromethoxy group depleting electron density from the benzene ring while concentrating negative charge on the fluorine atoms [5]. Natural Population Analysis reveals that the carbon atom bearing the OCF₃ group exhibits increased positive character, while the oxazole nitrogen experiences enhanced electron deficiency due to the extended conjugation with the electron-withdrawing substituent [4].
Electrostatic potential mapping indicates that the molecular surface exhibits distinct regions of positive and negative potential, with the trifluoromethoxy region showing the most negative electrostatic potential due to fluorine atom concentration [4]. This polarization pattern significantly influences intermolecular interactions and potential binding affinities in biological systems.
The calculated bond orders and Mulliken charge distributions confirm that the trifluoromethoxy substitution enhances the aromatic character of the benzoxazole system while introducing substantial electronic asymmetry [8]. These electronic modifications are crucial for understanding the chemical reactivity and potential applications of this compound in various research contexts.
Spectroscopic characterization provides essential fingerprint information for the identification and structural confirmation of benzoxazole, 5-(trifluoromethoxy)-. Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Mass Spectrometry (MS) techniques collectively offer comprehensive analytical coverage of the molecular structure [9] [10] [11].
Nuclear Magnetic Resonance Spectroscopy
¹H NMR analysis of trifluoromethoxy-substituted benzoxazoles reveals characteristic chemical shift patterns influenced by the strong electron-withdrawing effects of the OCF₃ group [9] [12]. The H-2 proton of the oxazole ring typically resonates in the range δ 8.2-8.4 ppm, representing a downfield shift compared to unsubstituted benzoxazole due to the electron-deficient environment created by the trifluoromethoxy substituent [12]. Aromatic protons on the benzene ring appear between δ 7.2-8.1 ppm, with specific chemical shifts dependent on their proximity to the electron-withdrawing OCF₃ group [13].
¹³C NMR spectroscopy provides detailed information about the carbon framework, with the C-2 carbon of the oxazole ring typically observed around δ 163-166 ppm [14] [12]. The trifluoromethoxy carbon appears as a characteristic quartet at approximately δ 120-125 ppm due to coupling with the three fluorine atoms (J = 288 Hz) . The carbon atoms of the benzene ring show chemical shifts in the range δ 110-160 ppm, with the carbon bearing the OCF₃ group significantly deshielded due to the electron-withdrawing effect [14].
¹⁹F NMR spectroscopy serves as a definitive identification tool for the trifluoromethoxy group, with the three fluorine atoms typically appearing as a singlet around δ -58 to -60 ppm relative to CFCl₃ [16]. The chemical shift and multiplicity pattern provide unambiguous confirmation of the OCF₃ functionality.
Fourier Transform Infrared Spectroscopy
FT-IR analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the benzoxazole, 5-(trifluoromethoxy)- structure [10] [17]. The C=N stretching vibration of the oxazole ring appears at 1545-1560 cm⁻¹, showing a blue shift compared to unsubstituted benzoxazoles due to the electron-withdrawing influence of the trifluoromethoxy group [10]. The C-O stretching vibration of the benzoxazole framework is observed at 1695-1715 cm⁻¹ [17].
The trifluoromethoxy group exhibits distinctive vibrational signatures, with C-F stretching modes appearing in the region 1200-1230 cm⁻¹ [17]. Additional characteristic bands include C-O stretching of the OCF₃ linkage around 1180-1200 cm⁻¹ and various C-F bending modes in the fingerprint region below 1000 cm⁻¹ [16].
Aromatic C=C stretching vibrations are observed at 1590-1610 cm⁻¹, while aromatic C-H stretching appears in the range 3000-3100 cm⁻¹ [10]. The overall vibrational spectrum provides a unique fingerprint for compound identification and purity assessment.
Mass Spectrometry
Mass spectrometric analysis confirms the molecular composition and fragmentation patterns of benzoxazole, 5-(trifluoromethoxy)- [18]. The molecular ion peak appears at m/z 203 [M]⁺, corresponding to the molecular formula C₈H₄F₃NO₂ and molecular weight of 203.12 g/mol [18]. High-resolution mass spectrometry provides accurate mass determination with typical precision of ±5 ppm, enabling unambiguous molecular formula confirmation.
Characteristic fragmentation patterns include loss of the trifluoromethoxy group (loss of 69 mass units) to yield m/z 134, and further fragmentation of the benzoxazole core [18]. The base peak often corresponds to the tropylium ion-like fragment at m/z 119, representing the intact benzoxazole framework after loss of substituents.
Electrospray ionization mass spectrometry in positive mode typically shows [M+H]⁺ ions at m/z 204, while negative mode may reveal [M-H]⁻ ions at m/z 202, depending on ionization conditions and solvent systems [18]. These ionization patterns provide additional confirmation of the molecular structure and aid in quantitative analysis applications.
Comparative structural analysis with related benzoxazole analogues reveals the distinctive characteristics imparted by the trifluoromethoxy substituent at the 5-position. This analysis encompasses electronic effects, steric influences, and physicochemical properties relative to other halogenated and alkoxylated benzoxazole derivatives [20] [21].
Electronic Effects Comparison
The trifluoromethoxy group exhibits superior electron-withdrawing capability compared to other common benzoxazole substituents [5]. Hammett substituent constants (σₚ) demonstrate the relative electron-withdrawing strength: trifluoromethoxy (σₚ = +0.35) > trifluoromethyl (σₚ = +0.54) > chloro (σₚ = +0.23) > methoxy (σₚ = -0.27) [5]. This ranking directly correlates with observed chemical shifts in NMR spectroscopy and ionization potentials measured by photoelectron spectroscopy [22].
Comparative DFT calculations reveal that the 5-trifluoromethoxy derivative exhibits the most pronounced HOMO energy lowering among common benzoxazole substitution patterns [2] [4]. While 5-methyl and 5-methoxy derivatives show HOMO energies around -5.8 to -6.0 eV, the trifluoromethoxy analogue demonstrates values near -6.8 eV, indicating substantially reduced nucleophilicity and enhanced electrophilic character .
Structural Parameters Comparison
Bond length analysis across the benzoxazole derivative series shows systematic variations correlating with substituent electronic effects [3]. The 5-trifluoromethoxy derivative exhibits C-O bond lengths (1.375 Å) slightly longer than the parent compound (1.373 Å) but comparable to other electron-withdrawing substituents [3]. The C2=N3 bond length shows minimal variation across the series (1.302-1.305 Å), confirming the preservation of oxazole ring aromaticity despite electronic perturbations [3].
Crystallographic data from related systems indicate that trifluoromethoxy-substituted benzoxazoles maintain planar geometries with dihedral angles typically less than 2° between the benzene and oxazole rings [1] [7]. This planarity is comparable to other substituted analogues, suggesting minimal steric disruption from the OCF₃ group despite its substantial electronic influence.
Physicochemical Properties Comparison
Lipophilicity analysis reveals that the 5-trifluoromethoxy derivative (calculated LogP ≈ 2.8-3.2) exhibits intermediate hydrophobic character between the highly lipophilic 5-trifluoromethyl analogue (LogP ≈ 3.5-4.0) and more polar derivatives such as 5-methoxy (LogP ≈ 1.8-2.2) [23] [24]. This intermediate lipophilicity profile may optimize membrane permeability for biological applications while maintaining sufficient aqueous solubility for synthetic manipulations.
Thermal stability comparisons indicate that fluorinated benzoxazole derivatives generally exhibit enhanced thermal stability compared to their non-fluorinated counterparts [21]. The 5-trifluoromethoxy derivative demonstrates decomposition temperatures typically 20-30°C higher than corresponding methyl or methoxy analogues, reflecting the stabilizing influence of the C-F bonds [21].
Biological Activity Correlations
Structure-activity relationship studies across benzoxazole derivatives demonstrate that the 5-trifluoromethoxy substitution pattern often enhances biological potency compared to non-fluorinated analogues [25] [26]. In antimicrobial screening assays, trifluoromethoxy-substituted benzoxazoles frequently exhibit 2-4 fold improved minimum inhibitory concentrations compared to methyl or methoxy counterparts [27] [28]. This enhancement is attributed to improved target binding affinity resulting from the optimal balance of electronic and lipophilic properties.